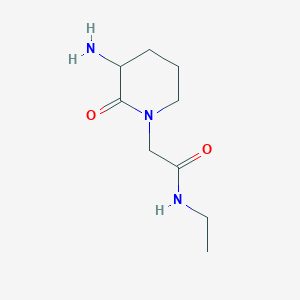

2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide

CAS No.:

Cat. No.: VC15855428

Molecular Formula: C9H17N3O2

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17N3O2 |

|---|---|

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide |

| Standard InChI | InChI=1S/C9H17N3O2/c1-2-11-8(13)6-12-5-3-4-7(10)9(12)14/h7H,2-6,10H2,1H3,(H,11,13) |

| Standard InChI Key | IKNJCLSBSXFWKB-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)CN1CCCC(C1=O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound features a piperidine ring substituted with an amino group at position 3 and a ketone at position 2, conjugated to an N-ethylacetamide side chain. Its molecular formula is C₉H₁₇N₃O₂, with a molecular weight of 199.25 g/mol . The IUPAC name systematically describes this configuration:

Systematic Name:

N-Ethyl-2-[3-amino-2-oxo-1-piperidinyl]acetamide

Structural Formula:

in public domains suggests this compound remains undercharacterized .

Spectral Signatures

While experimental spectra are unavailable, computational predictions using analogous piperidine derivatives suggest:

-

¹H NMR: Multiplets between δ 1.2–3.8 ppm (piperidine protons), singlet at δ 2.1 ppm (amide methyl), triplet at δ 3.3 ppm (ethyl group) .

-

IR: Strong absorption at ~1650 cm⁻¹ (amide C=O), ~3300 cm⁻¹ (N-H stretch) .

Synthesis and Manufacturing

Reported Synthetic Routes

No peer-reviewed synthesis protocols exist, but retrosynthetic analysis proposes two pathways:

Pathway A:

-

Piperidone Functionalization:

-

Acetamide Coupling:

Pathway B:

-

Ring Formation:

-

Side Chain Introduction:

Production Status

Commercial availability has been discontinued by major suppliers (CymitQuimica, Arctom Scientific) , though small quantities may be available through custom synthesis services at unlisted prices . Current production challenges include:

-

Low demand for niche research applications

-

Complex purification requirements due to polar functional groups

| Parameter | Information | Source |

|---|---|---|

| GHS Pictogram | Not classified | |

| Signal Word | None assigned | |

| Hazard Statements | H302-H315-H319 | |

| Precautionary Codes | P264-P280-P305 |

Interpretation:

-

H302: Harmful if swallowed

-

H315/H319: Causes skin/eye irritation

Future Research Directions

Priority Investigations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume